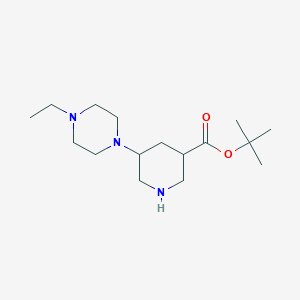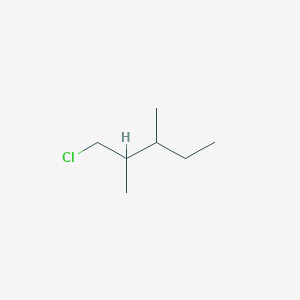
1-Chloro-2,3-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-dimethylpentane is an organic compound classified as an alkyl halide It consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms, and a chlorine atom attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylpentane can be synthesized through various methods, including:
Free Radical Halogenation: This involves the chlorination of 2,3-dimethylpentane using chlorine gas under ultraviolet light or heat to initiate the free radical chain reaction.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 2,3-dimethylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,3-dimethylpentane primarily undergoes:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. The choice between SN1 and SN2 mechanisms depends on the reaction conditions and the nature of the nucleophile.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).
Bases: Potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) for elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, nitriles, etc.
Elimination Products: Alkenes such as 2,3-dimethyl-1-pentene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-dimethylpentane has various applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology and Medicine: While not commonly used directly in biological systems, its derivatives and related compounds are studied for their potential biological activities.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-chloro-2,3-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the chlorine atom.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2,2-dimethylpentane
- 2-Chloro-2,3-dimethylpentane
- 1-Bromo-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. For example, compared to 1-chloro-2,2-dimethylpentane, it has different steric and electronic properties, affecting its reaction rates and mechanisms.
Eigenschaften
Molekularformel |
C7H15Cl |
|---|---|
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
1-chloro-2,3-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
GVPXSEVFUWTSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



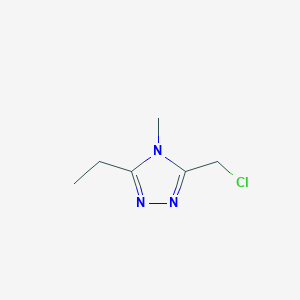
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)
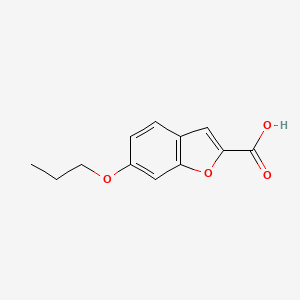
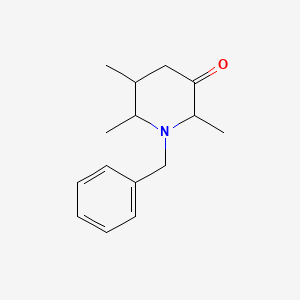

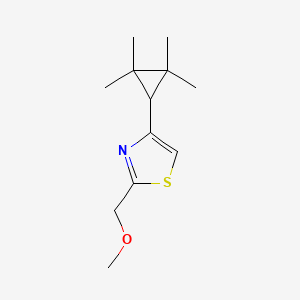
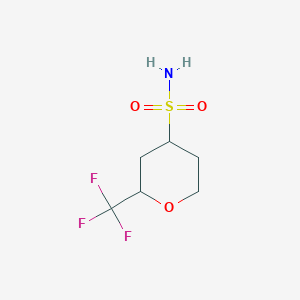
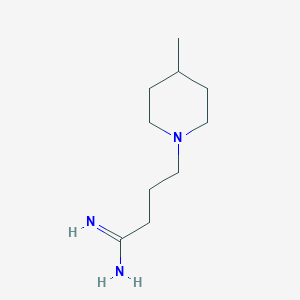
![1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13200695.png)
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)

